molecular formula C18H13FN4OS B1223500 N-(2-fluorophenyl)-2-[2-(4-thiazolyl)-1-benzimidazolyl]acetamide

N-(2-fluorophenyl)-2-[2-(4-thiazolyl)-1-benzimidazolyl]acetamide

Cat. No. B1223500
M. Wt: 352.4 g/mol
InChI Key: KSOXYCXRFKLDEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-2-[2-(4-thiazolyl)-1-benzimidazolyl]acetamide is a member of benzimidazoles.

Scientific Research Applications

FXR Agonist Optimization

Richter et al. (2011) investigated benzimidazolyl acetamides, culminating in the discovery of a potent and selective FXR agonist with excellent properties and lipid-lowering activity in mice. This research is significant for understanding the optimization of benzimidazole-based compounds (Richter et al., 2011).

Src Kinase Inhibitory and Anticancer Activities

Fallah-Tafti et al. (2011) synthesized and evaluated N-benzyl substituted acetamide derivatives for Src kinase inhibitory activities. These compounds, including thiazole variants, showed significant inhibition in various cancer cell lines, indicating their potential in cancer research (Fallah-Tafti et al., 2011).

Anti-Inflammatory Activity

Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-2-thioxothiazolidin-3-yl) acetamides], demonstrating significant anti-inflammatory activity. This research contributes to the development of anti-inflammatory agents (Sunder & Maleraju, 2013).

Antimicrobial Activity

Badiger et al. (2013) developed sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide, which demonstrated antimicrobial activity against various bacteria and fungi. This highlights the potential use of these compounds in treating infectious diseases (Badiger et al., 2013).

MRSA Inhibitors

Chaudhari et al. (2020) synthesized N-substituted benzimidazole derivatives with significant antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA), showing their potential as antibacterial agents (Chaudhari et al., 2020).

Antibacterial and Antifungal Activities

Devi et al. (2022) synthesized 2-Mercaptobenzimidazole derivatives with potent antibacterial and antifungal activities, contributing to the search for new antimicrobial agents (Devi et al., 2022).

Antitumor Activity

Yurttaş et al. (2015) investigated N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives for antitumor activity, with some compounds showing considerable anticancer activity against various cancer cell lines (Yurttaş et al., 2015).

Antipsychotic Potential

Wise et al. (1987) developed 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols with antipsychotic-like properties in behavioral tests, offering insights into non-dopaminergic antipsychotic drug development (Wise et al., 1987).

properties

Product Name

N-(2-fluorophenyl)-2-[2-(4-thiazolyl)-1-benzimidazolyl]acetamide

Molecular Formula

C18H13FN4OS

Molecular Weight

352.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-[2-(1,3-thiazol-4-yl)benzimidazol-1-yl]acetamide

InChI

InChI=1S/C18H13FN4OS/c19-12-5-1-2-6-13(12)21-17(24)9-23-16-8-4-3-7-14(16)22-18(23)15-10-25-11-20-15/h1-8,10-11H,9H2,(H,21,24)

InChI Key

KSOXYCXRFKLDEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC=CC=C3F)C4=CSC=N4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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